molecular formula C21H15BrF2N2O3S B2606827 4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-34-6

4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2606827
CAS No.: 893790-34-6
M. Wt: 493.32
InChI Key: NVWDFAGEJJBQEX-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a chemical compound with the CAS Registry Number 893790-34-6 and a molecular formula of C21H15BrF2N2O3S . It belongs to the benzo[e][1,2,4]thiadiazine 1,1-dioxide class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry for their potential as inhibitors of biological targets such as the Mas-related G-protein coupled receptor X2 (MRGPRX2) . The specific molecular architecture of this compound, featuring bromo and fluoro substituents, suggests its utility as a valuable building block or intermediate in drug discovery and development programs. Researchers can employ this compound in the design and synthesis of novel molecular entities aimed at investigating inflammatory pathways, neurological disorders, and pain mechanisms linked to MRGPRX2 modulation . Its exact mass is 493.3 g/mol . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(4-bromo-2-fluorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrF2N2O3S/c1-13-6-9-16(11-17(13)23)26-21(27)25(12-14-7-8-15(22)10-18(14)24)19-4-2-3-5-20(19)30(26,28)29/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWDFAGEJJBQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , identified by its CAS number 893790-34-6 , is a novel chemical entity that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C21_{21}H15_{15}BrF2_2N2_2O3_3S
  • Molecular Weight : 493.3 g/mol
  • Structure : The compound features a complex structure that includes a thiadiazine core, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of various signaling pathways involved in cell proliferation and inflammation.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, the inhibition of the mitogen-activated protein kinase (MAPK) pathway has been observed in related compounds, suggesting that this compound may also exert similar effects. The MAPK pathway is crucial for cell division and survival, making it a target for cancer therapy.

Anti-inflammatory Effects

Compounds containing the thiadiazine moiety have shown promise in reducing inflammation. This activity is critical in conditions such as arthritis and other inflammatory diseases. The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Similar compounds have demonstrated the ability to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells.

Case Studies

  • In Vitro Studies : Laboratory experiments have shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells. These studies utilized cell viability assays and apoptosis markers to assess the efficacy of treatment.
  • Animal Models : In vivo studies using mouse models have demonstrated that administration of related compounds resulted in reduced tumor sizes and improved survival rates compared to controls.
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that these compounds could downregulate key proteins involved in cell cycle progression and survival pathways.

Data Tables

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth ,
Anti-inflammatoryReduction in cytokine production ,
NeuroprotectiveModulation of neurotransmitter levels ,

Scientific Research Applications

The compound 4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 893790-34-6) is a member of the benzo[e][1,2,4]thiadiazinone family and has garnered attention in various scientific research domains. This article provides a comprehensive overview of its applications based on available literature and data.

The compound features a complex structure that includes:

  • A benzo[e][1,2,4]thiadiazinone core.
  • Substituents including bromine and fluorine atoms which are known to influence biological activity and chemical reactivity.

Pharmaceutical Research

This compound has shown potential in pharmaceutical applications due to its structural characteristics that may confer biological activity. Notably:

  • Antimicrobial Activity : Research indicates that derivatives of thiadiazinones exhibit significant antimicrobial properties. The presence of halogen substituents (bromine and fluorine) can enhance this activity by affecting the lipophilicity and electronic properties of the molecule, which may improve membrane permeability and target interaction.

Agricultural Chemistry

Compounds similar to this one have been studied for their potential as agrochemicals:

  • Pesticide Development : The unique structure may allow for the development of new pesticides that are effective against resistant strains of pests. The halogenated phenyl groups can increase the efficacy of the active ingredients in pest control formulations.

Material Science

The compound's chemical stability and reactivity make it a candidate for use in advanced materials:

  • Polymer Chemistry : Its incorporation into polymer matrices could lead to materials with enhanced thermal stability or specific electronic properties.

Biological Studies

The compound could serve as a valuable tool in biological research:

  • Biochemical Probes : Due to its ability to interact with various biological targets, it may be utilized as a probe in studies aimed at understanding specific biochemical pathways or disease mechanisms.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiadiazinone derivatives. The study found that compounds with similar substitution patterns to 4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one demonstrated potent activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Pesticidal Activity

Research conducted by agricultural chemists highlighted the effectiveness of thiadiazinone-based pesticides against common agricultural pests. The study concluded that modifications similar to those found in this compound led to improved insecticidal activity compared to traditional pesticides .

Case Study 3: Material Development

A recent investigation into the use of halogenated compounds in polymer science showed promising results when incorporating compounds like this one into polymer blends. The resulting materials exhibited enhanced mechanical properties and thermal stability .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound typically involves multi-step protocols to assemble its heterocyclic core and functionalize substituents. Key methodologies include:

a. Core Formation via Cyclocondensation

  • The benzo[e] thiadiazine-1,1-dioxide ring is synthesized through cyclization reactions between sulfonamide derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions .

  • Example protocol:

    • React 3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazine-4-carboxylic acid with thionyl chloride in n-butanol to form ester intermediates .

    • Subsequent alkylation with 4-bromo-2-fluorobenzyl bromide introduces the benzyl group.

b. Substitution Reactions

  • Bromine Reactivity : The para-bromo group on the benzyl moiety participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

  • Fluorine Stability : The ortho-fluorine and meta-fluoro-methylphenyl groups exhibit limited reactivity under mild conditions but may undergo nucleophilic aromatic substitution under strongly basic or catalytic regimes.

Functional Group Reactivity

The compound’s reactivity is dictated by its functional groups:

Functional Group Reactivity Profile
Thiadiazine-1,1-dioxide coreActs as a hydrogen-bond acceptor; participates in ring-opening reactions with nucleophiles (e.g., Grignard reagents) .
Bromine substituentFacilitates palladium-catalyzed cross-couplings (e.g., with aryl boronic acids) .
Fluorine substituentsElectron-withdrawing effects enhance electrophilic aromatic substitution at activated positions.

Catalytic and Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve yields in nucleophilic substitution reactions by stabilizing transition states.

  • Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura couplings involving the bromine group .

Analytical Characterization

Reaction progress and product purity are monitored using:

  • Thin-layer chromatography (TLC) : Rf = 0.7 in 80% ethyl acetate/hexane .

  • NMR spectroscopy : Distinct signals for methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 7.2–7.8 ppm).

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related benzothiadiazines:

Compound Key Reactivity Differences
2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e] thiadiazine 1,1-dioxideLacks bromine, reducing cross-coupling utility; increased electrophilicity at the phenyl group.
Butyl 2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl) benzoate Ester group enables hydrolysis to carboxylic acids; absent halogen limits functionalization.

Mechanistic Insights

  • Hydrogen bonding : The thiadiazine-dioxide’s sulfonyl groups form hydrogen bonds with biological targets (e.g., aldose reductase) , which informs its use in medicinal chemistry.

  • Steric effects : The 3-fluoro-4-methylphenyl group creates steric hindrance, directing reactivity to less hindered positions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield (%) Key Features
Target Compound 4-(4-bromo-2-fluorobenzyl), 2-(3-fluoro-4-methylphenyl) C₂₁H₁₅BrF₂N₂O₃S ~505.3* Not specified N/A Bromo/fluoro substituents, sulfone groups
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) 4-(4-bromo-3,5-dimethylphenoxy) C₁₃H₁₇BrNO₃S 366.25 Ring-opening of bicyclo intermediate 66 Phenolic ether substituent
4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl-1,2-thiazinane-1,1-dioxide (36) 4-(4-bromo-3,5-dimethylphenoxy), 2-Me C₁₄H₁₉BrNO₃S 380.28 Methylation of 35 with NaH/CH₃I 32 Increased steric hindrance
2-(4-Bromobenzyl)-1,2-thiazinane-1,1-dioxide (276b) 2-(4-bromobenzyl) C₁₁H₁₃BrN₂O₂S 333.20 Sulfonamidation of (4-bromophenyl)methanol N/A Simplified benzyl substituent
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 2-(4-fluorobenzyl), 4-(methylsulfanylphenyl) C₂₀H₁₆FN₃O₃S₂ 429.48 Not specified N/A Pyridothiadiazine core, methylsulfanyl group
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 4-(4-chlorobenzyl), 2-(4-methoxyphenyl) C₂₂H₁₈ClN₂O₄S 459.91 Not specified N/A Chloro/methoxy substituents

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The target compound’s bromo and fluoro substituents enhance electrophilicity and metabolic stability compared to analogs with methyl (e.g., 35, 36) or methoxy groups (e.g., ). EWGs may also influence binding interactions in biological systems.
  • Steric Considerations : Compound 36, with a 2-methyl group, exhibits reduced synthetic yield (32% vs. 66% for 35), suggesting steric challenges during methylation . The target compound’s 4-methylphenyl group may similarly affect reactivity.
  • Sulfur-Based Functionalization : The methylsulfanyl group in the pyridothiadiazine analog introduces lipophilicity, contrasting with the target’s sulfone groups, which improve solubility.

Synthetic Challenges :

  • Yields for thiadiazine derivatives vary significantly (32–80%) depending on substituents and reaction conditions . The target compound’s synthesis likely requires optimized conditions for bromo/fluoro incorporation.
  • Suzuki couplings (used in analog 40 synthesis ) may be applicable for introducing aryl groups in the target compound.

Benzyl vs. Phenoxy Substituents: Compounds 35 and 36 use phenoxy linkages, whereas the target and 276b employ benzyl groups, affecting conformational flexibility.

Research Implications

The target compound’s dual bromo/fluoro substitution pattern distinguishes it from analogs with single halogens or non-halogenated groups. These modifications may enhance binding affinity in therapeutic contexts (e.g., kinase inhibition or antimicrobial activity). Further studies should explore:

  • Synthetic Optimization : Improving yields via catalysts (e.g., Cu(I/II) ) or microwave-assisted reactions.
  • Biological Screening : Comparative assays against analogs to evaluate potency and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing benzothiadiazin-3(4H)-one 1,1-dioxide derivatives with bromo/fluoro substituents?

  • Methodological Answer : The core benzothiadiazinone scaffold is typically synthesized via cyclocondensation of substituted benzaldehydes with thiosemicarbazides or via nucleophilic aromatic substitution. For bromo/fluoro-substituted analogs (e.g., 4-bromo-2-fluorobenzyl groups), Suzuki-Miyaura coupling can introduce aryl moieties . Key steps include:

  • Step 1 : Preparation of halogenated intermediates (e.g., 4-bromo-2-fluorobenzyl chloride) for subsequent alkylation.
  • Step 2 : Cyclization under acidic or basic conditions to form the thiadiazine ring.
  • Step 3 : Oxidation to introduce the 1,1-dioxide moiety using agents like m-CPBA or H₂O₂ .
    • Example : describes chalcone intermediates converted to benzothiazepines via aminothiophenol, suggesting analogous cyclization strategies for thiadiazinones .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing fluorobenzyl vs. bromophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, particularly for halogenated derivatives.
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves conformational ambiguities, such as dihedral angles between the benzothiadiazinone core and substituents (e.g., ~15° for fluorophenyl groups in related structures) .
  • HPLC-PDA : Detects impurities from incomplete halogenation or oxidation steps .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodological Answer :

  • Impurity Sources : Residual solvents (DMF, THF), unreacted halogenated precursors, or over-oxidation byproducts.
  • Mitigation Strategies :
  • Purification : Gradient column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
  • Process Monitoring : In-line FTIR to track oxidation progress and prevent over-sulfonation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Br, F) influence the reactivity of the benzothiadiazinone core?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., SNAr). Bromine’s bulkiness may sterically hinder certain reactions.
  • Case Study : shows trifluoromethyl groups altering π-stacking interactions in crystallographic studies, suggesting bromo/fluoro substituents could similarly modulate intermolecular forces .
  • Experimental Design : Compare reaction rates (e.g., hydrolysis) of fluorinated vs. non-fluorinated analogs using kinetic NMR .

Q. What role does X-ray crystallography play in resolving conformational ambiguities in halogenated benzothiadiazinones?

  • Methodological Answer :

  • SC-XRD reveals bond lengths, angles, and non-covalent interactions (e.g., C–H···F hydrogen bonds). For example, reports a 4-fluorobenzyl group forming a 2.89 Å C–H···O interaction with the dioxo sulfur, stabilizing the crystal lattice .
  • Application : Use SC-XRD data to refine computational models (e.g., DFT) for predicting solubility or bioavailability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine or methyl groups).
  • Step 2 : Screen against target enzymes (e.g., kinase assays) or cell lines (e.g., MTT cytotoxicity).
  • Case Study : identifies phenolic compounds in marine sponges with anti-QS activity, suggesting halogenated benzothiadiazinones could be tested in bacterial biofilm assays .

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., pH, temperature) across studies. For example, notes varying anti-proliferative activities of terpenes due to cell line specificity .
  • Orthogonal Validation : Use dual methods (e.g., SPR and ITC) to confirm binding affinities.
  • Standardization : Adopt guidelines like MIAME for assay reporting .

Q. What formulation challenges arise in preclinical testing of halogenated benzothiadiazinones?

  • Methodological Answer :

  • Solubility : Fluorinated compounds often exhibit low aqueous solubility. Strategies include:
  • Solid Dispersion : Co-processing with polymers (e.g., PVP-VA) to enhance dissolution (see ’s patent on thiadiazine carboxamide formulations) .
  • Nanoparticulate Systems : Lipid-based carriers to improve bioavailability.
  • Stability : Monitor hydrolytic degradation under accelerated conditions (40°C/75% RH) .

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